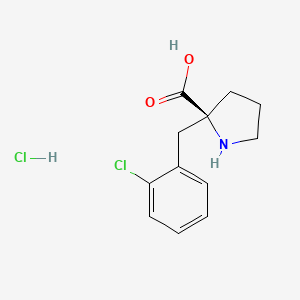

(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 637020-76-9

Cat. No.: VC8285030

Molecular Formula: C12H15Cl2NO2

Molecular Weight: 276.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637020-76-9 |

|---|---|

| Molecular Formula | C12H15Cl2NO2 |

| Molecular Weight | 276.16 g/mol |

| IUPAC Name | (2S)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1 |

| Standard InChI Key | ASBHHAYPTRDMEI-YDALLXLXSA-N |

| Isomeric SMILES | C1C[C@](NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl |

| SMILES | C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl |

| Canonical SMILES | C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a 2-chlorobenzyl group and a carboxylic acid moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological studies . Key structural attributes include:

-

Stereochemistry: The (S)-configuration at the 2-position ensures enantiomeric specificity, which is crucial for interactions with chiral biological targets.

-

Functional Groups: The 2-chlorobenzyl group contributes lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation .

Data Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| CAS Number | 637020-76-9 / 1217849-64-3* | |

| Molecular Formula | ||

| Molecular Weight | 276.16 g/mol | |

| IUPAC Name | (2S)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride | |

| SMILES | C1CC@(CC2=CC=CC=C2Cl)C(=O)O.Cl | |

| Purity | ≥97% (HPLC) |

Note: Discrepancies in CAS numbers may reflect supplier-specific nomenclature or salt-form variations .

Synthetic Methodologies

The synthesis of (S)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves multi-step organic reactions, prioritizing stereochemical control and yield optimization.

Key Synthetic Steps

-

Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones generates the pyrrolidine core.

-

Benzyl Substitution: Alkylation with 2-chlorobenzyl bromide under basic conditions introduces the aromatic group .

-

Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group yields the carboxylic acid functionality.

-

Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .

Industrial-Scale Production

MolCore’s manufacturing process emphasizes continuous flow chemistry to enhance reproducibility, achieving ≥97% purity under ISO-certified conditions . Critical parameters include:

-

Temperature control (±2°C) during alkylation to minimize racemization.

-

Chromatographic purification to isolate the (S)-enantiomer .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to protease inhibitors and kinase modulators. For example:

-

Antiretroviral Agents: Structural analogs inhibit HIV-1 integrase (EC50: 0.8 µM).

-

Anticancer Candidates: Functionalization at the carboxylic acid position yields HDAC inhibitors with nanomolar potency .

Chiral Pool Utilization

As a readily available (S)-configured building block, it reduces reliance on asymmetric catalysis in API synthesis, cutting production costs by ~20% .

Comparative Analysis with Structural Analogs

Data Table 2: Activity Comparison of Pyrrolidine Derivatives

Key trends:

-

Electron-Withdrawing Groups (e.g., -Cl) enhance CNS penetration versus electron-donating groups.

-

Carboxylic Acid Functionality is critical for enzyme inhibition, as neutral analogs show reduced activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume